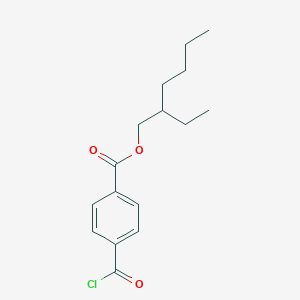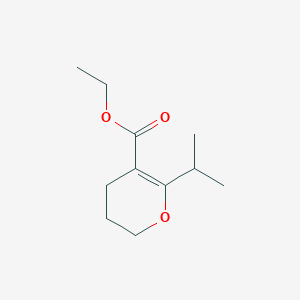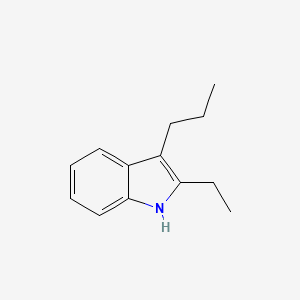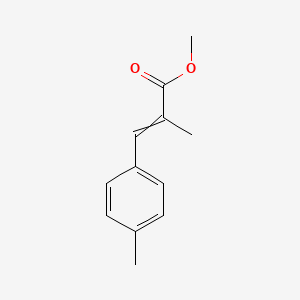![molecular formula C9H18FNSi B14262556 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane CAS No. 169228-30-2](/img/structure/B14262556.png)
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane: is a unique organosilicon compound characterized by its tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with fluorinating agents. One common method includes the use of mercury(II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes . The reaction conditions are generally mild, and the yields are good.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatranes with different substituents.
Reduction: Reduction reactions can modify the silicon center, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted silatranes, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is used as a reagent in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology and Medicine: The compound has shown potential as an antitumor agent. Computer simulations have indicated that certain derivatives of silatranes, including this compound, may possess significant biological activity .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon center in the compound is highly reactive, allowing it to form stable complexes with different biological molecules. This interaction can disrupt normal cellular processes, leading to its potential antitumor effects .
Comparison with Similar Compounds
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Comparison: Compared to other similar compounds, 5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. This fluorine substitution enhances the compound’s reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
169228-30-2 |
|---|---|
Molecular Formula |
C9H18FNSi |
Molecular Weight |
187.33 g/mol |
IUPAC Name |
5-fluoro-1-aza-5-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18FNSi/c10-12-7-1-4-11(5-2-8-12)6-3-9-12/h1-9H2 |
InChI Key |
RXPAMLWZKQDCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC[Si](C1)(CCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)





![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
